molecular formula C14H21NO B1470370 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine CAS No. 1783528-46-0

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Cat. No. B1470370
CAS RN: 1783528-46-0
M. Wt: 219.32 g/mol
InChI Key: JNKJIUSUPAZNJU-UHFFFAOYSA-N
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Description

The compound “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” is likely to be an organic compound consisting of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring in this compound is substituted at the 3rd position with two methyl groups (dimethyl) and at the 4th position with a 4-ethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by substitution reactions to introduce the ethoxyphenyl and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with the ethoxyphenyl and methyl substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine ring, as well as the ethoxyphenyl and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar and nonpolar groups, and the presence of functional groups .

Scientific Research Applications

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These new compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Pharmaceutical Intermediate

2-(4-Ethoxyphenyl)ethanol, a related compound, is used as a pharmaceutical intermediate . It’s plausible that “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” could also serve a similar role in the synthesis of certain pharmaceuticals.

Research on Protective Group Chemistry

The compound could potentially be used in research on protective group chemistry. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This could be a potential area of research for “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine”.

Synthesis of Biologically Active Antibiotics

N-Unsubstituted β-lactams play a central role as key intermediates in the synthesis of several biologically active antibiotics . “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” could potentially be used in the synthesis of these types of compounds.

Synthesis of Anticancer Agents

The importance of N-Unsubstituted β-lactams for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is well documented . “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” could potentially be used in the synthesis of these types of compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would likely involve interaction with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing adverse health effects .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed analysis of its structure and properties, and exploration of its potential uses in areas such as pharmaceuticals or materials science .

properties

IUPAC Name

4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKJIUSUPAZNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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